

Tetratriacontane-d70: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Tetratriacontane-d70	
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An In-depth Guide to the Identification, Analysis, and Application of **Tetratriacontane-d70** as an Internal Standard in Mass Spectrometry.

This technical guide provides a comprehensive overview of **Tetratriacontane-d70**, a deuterated long-chain alkane. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document details the chemical and physical properties of **Tetratriacontane-d70** and its non-labeled analog, Tetratriacontane. Furthermore, it presents a detailed experimental protocol for the analysis of long-chain alkanes using Gas Chromatography-Mass Spectrometry (GC-MS) with **Tetratriacontane-d70** as an internal standard, and discusses the principles of its mass spectral fragmentation.

Core Identification

Tetratriacontane-d70 is the perdeuterated form of Tetratriacontane, a 34-carbon saturated straight-chain alkane. The replacement of hydrogen atoms with deuterium results in a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Tetratriacontane or other long-chain alkanes. This allows for correction of variations in sample preparation and instrument response.[1]

Chemical and Physical Properties

The key identification and physicochemical properties of **Tetratriacontane-d70** and its non-deuterated counterpart are summarized in the tables below for easy comparison.



Table 1: Chemical Identification of **Tetratriacontane-d70** and Tetratriacontane

Identifier	Tetratriacontane-d70	Tetratriacontane
CAS Number	1219805-47-6[2][3]	14167-59-0[4]
Molecular Formula	C ₃₄ D ₇₀ (or CD ₃ (CD ₂) ₃₂ CD ₃)[2] [5]	C34H70[6]
Synonyms	n-Tetratriacontane-d70, Perdeuteriotetratriacontane[3]	n-Tetratriacontane
Isotopic Purity	Typically ≥99 atom % D[2][4]	Not Applicable

Table 2: Physicochemical Properties of Tetratriacontane-d70 and Tetratriacontane

Property	Tetratriacontane-d70	Tetratriacontane
Molecular Weight	~549.35 g/mol [3][4]	~478.9 g/mol [6]
Appearance	White Solid[2]	White Solid
Melting Point	Not specified, but expected to be similar to Tetratriacontane	72-75 °C[7]
Boiling Point	Not specified, but expected to be similar to Tetratriacontane	285 °C at 2 mmHg[7]
Solubility	Soluble in organic solvents (e.g., hexane, dichloromethane)	Soluble in organic solvents (e.g., hexane, dichloromethane)

Experimental Protocols

The primary application of **Tetratriacontane-d70** is as an internal standard in quantitative GC-MS analysis of long-chain alkanes.[8] The following protocol is a representative method for such an analysis, adapted from established procedures for quantifying n-alkanes in complex matrices.[9][10]

Sample Preparation



- Extraction: For solid samples (e.g., plant material, soil, or biological tissues), perform an
 automated solid-liquid extraction with a suitable organic solvent like hexane or a
 hexane/isopropanol mixture under elevated temperature and pressure. For liquid samples, a
 liquid-liquid extraction or simple dilution may be sufficient.
- Internal Standard Spiking: Accurately add a known amount of **Tetratriacontane-d70** solution in an appropriate solvent (e.g., hexane) to the sample extract. The concentration of the internal standard should be comparable to the expected concentration of the analyte.
- Cleanup: If necessary, perform a cleanup step to remove interfering compounds. This can be
 achieved using solid-phase extraction (SPE) with a silica gel or alumina column, eluting the
 alkane fraction with a non-polar solvent.
- Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
- Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Analysis

The following table outlines the recommended parameters for the GC-MS analysis of longchain alkanes.

Table 3: GC-MS Parameters for Long-Chain Alkane Analysis



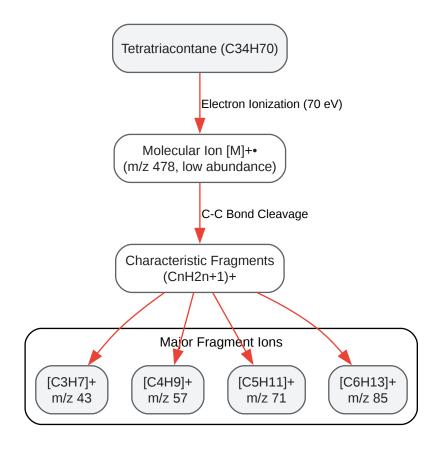
Parameter	Setting	Rationale
GC System	Agilent 6890N or similar[11]	A robust and widely used platform for this type of analysis.
Column	HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 μm	A non-polar column suitable for the separation of hydrocarbons.
Carrier Gas	Helium, constant flow at 1.2 mL/min[11]	Inert gas providing good chromatographic efficiency.
Injection Mode	Pulsed Splitless	Maximizes the transfer of high- boiling point analytes to the column.
Injection Volume	1 μL	A standard volume to prevent column overloading.
Injector Temperature	300 °C	Ensures complete vaporization of long-chain alkanes.
Oven Program	Initial 135 °C, ramp at 7 °C/min to 325 °C (hold 2 min), then ramp at 20 °C/min to 350 °C (hold 4 min)[9]	A temperature program optimized for the separation of a wide range of n-alkanes up to C36 and beyond.
MS System	Agilent 5973N or similar[11]	Provides good sensitivity and spectral data.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization technique for alkanes, producing characteristic fragmentation patterns.
MS Source Temp.	230 °C	Standard source temperature.
MS Quad Temp.	150 °C	Standard quadrupole temperature.
Acquisition Mode	Selected Ion Monitoring (SIM)	Increases sensitivity and selectivity for target analytes.



SIM Ions	m/z 57, 71, 85 for alkanes;	Characteristic fragment ions
	specific ions for	for alkanes. The deuterated
SIIW IOIIS	Tetratriacontane-d70 (e.g., m/z	standard will have shifted
	66, 80, 94)	fragment ions.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a target long-chain alkane using **Tetratriacontane-d70** as an internal standard.



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